3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine

説明

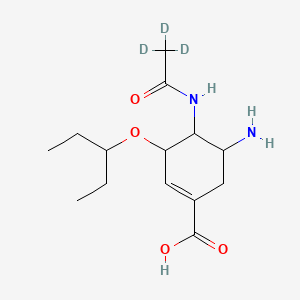

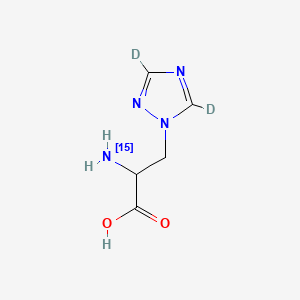

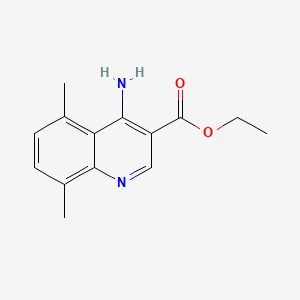

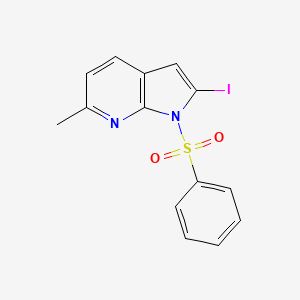

The compound “3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine” is a deuterated and nitrogen-15 labeled form of alanine, an amino acid. The deuterium atoms (~2~H_2_) and nitrogen-15 (~15~N) are stable isotopes often used in scientific research for various purposes, including NMR spectroscopy .

Synthesis Analysis

The synthesis of deuterated isotopologues is relatively inexpensive . The preparation of proteins with enrichment of stable NMR-visible isotopes often involves residue-specific labeling and reverse labeling using Escherichia coli expression systems .

Molecular Structure Analysis

The molecular structure of this compound would be similar to that of alanine, but with two of the hydrogen atoms replaced by deuterium and one of the nitrogen atoms replaced by nitrogen-15. NMR spectroscopy can provide information about molecular structure, dynamics, interactions, and biological function at atomic resolution .

Chemical Reactions Analysis

The compound could participate in various chemical reactions similar to those of alanine. For example, it could be involved in the formation of proteins or peptides. The use of deuterium and nitrogen-15 labeling can facilitate the study of these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of alanine, but the presence of deuterium and nitrogen-15 may cause slight differences. For example, the presence of deuterium can result in an isotopic effect, which can influence reaction rates and other properties .

科学的研究の応用

Pharmaceutical Drug Development

The 1,2,4-triazole moiety is a common pharmacophore in many pharmaceutical compounds due to its ability to form hydrogen bonds and dipole interactions with biological receptors . This compound, with its isotopically labeled nitrogen and deuterium atoms, can be used in the development of new drugs, particularly as a scaffold for creating molecules with enhanced stability and specificity. It can aid in the synthesis of analogs for well-known drugs like Fluconazole and Anastrozole, which contain the 1,2,4-triazole group .

Antimicrobial Agent Research

The structural uniqueness of 1,2,4-triazoles, including the N–C–S linkage, has been exploited in antimicrobial research. The labeled compound can be used to study the mechanism of action of antimicrobial agents at a molecular level, potentially leading to the discovery of new antimicrobial drugs with improved efficacy .

Cancer Therapeutics

1,2,4-Triazole derivatives have shown potential in anticancer activity. The isotopic labeling of this compound allows for tracing in biological systems, making it valuable for research in cancer therapeutics. It can be used to investigate the pharmacokinetics and metabolic pathways of triazole-containing anticancer drugs .

Agrochemical Research

In agrochemistry, triazole compounds play a significant role due to their biological activities. The subject compound can be utilized in the synthesis of agrochemicals to study their behavior in plants and pests at an isotopic level, which can lead to the development of more effective pesticides and herbicides .

Material Science

The 1,2,4-triazole ring system is known for its application in material sciences. The isotopically labeled compound can be used in the design and synthesis of new materials, such as polymers and coatings, where the triazole unit imparts specific properties like thermal stability and chemical resistance .

Organic Catalysts

Due to the triazole ring’s ability to act as a ligand, the compound can be used in the field of catalysis. It can help in the development of new organic catalysts that are more efficient and selective, particularly in reactions where isotopic labeling is crucial for tracking reaction pathways .

Antiviral Research

Triazole derivatives have been used in antiviral drugs such as Ribavirin. The labeled compound can be instrumental in studying the interaction of triazole-based antivirals with viral enzymes and proteins, leading to the design of novel antiviral agents .

Neurological Disorder Treatments

Compounds containing the 1,2,4-triazole structure have been incorporated into drug candidates for neurological disorders, such as migraines. The isotopic labels in this compound can be used to explore its distribution and metabolism in the nervous system, aiding in the development of new treatments .

将来の方向性

The use of deuterated and nitrogen-15 labeled compounds in scientific research is likely to continue and expand. These compounds are particularly useful in NMR spectroscopy and other techniques that require the ability to track individual atoms or groups of atoms . The development of low-cost methods for isotope-labeled standard preparations for quantitative analysis by LC-MS is an area of active research .

作用機序

Target of Action

The primary targets of the compound “rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds have been shown to have promising anticancer activity, with potential targets being various human cancer cell lines . They have also been found to have significant antibacterial activity . The exact targets can vary depending on the specific derivative and its structure .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding, which can lead to improved pharmacokinetics, pharmacological, and toxicological properties . For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The biochemical pathways affected by “rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2” are likely to be similar to those affected by other 1,2,4-triazole derivatives. For instance, some derivatives have been found to inhibit the biosynthesis of ergosterol, disrupting the integrity of fungal cell membranes and leading to cell death . In the context of anticancer activity, these compounds may interfere with cell proliferation pathways, leading to the death of cancer cells .

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics . This includes their absorption, distribution, metabolism, and excretion (ADME) properties, all of which can impact their bioavailability and efficacy.

Result of Action

The result of the action of “rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2” can vary depending on the specific target. For instance, in the case of anticancer activity, the compound may lead to the death of cancer cells . In the case of antibacterial activity, it may inhibit the growth of bacteria .

特性

IUPAC Name |

2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-KEGBLKCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NN(C(=N1)[2H])CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676170 | |

| Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219176-41-6 | |

| Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)